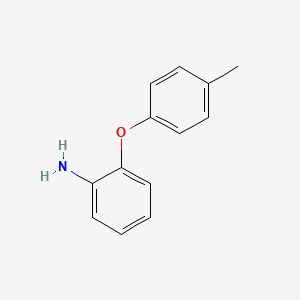

2-(4-methylphenoxy)aniline

Description

The exact mass of the compound 2-(p-Tolyloxy)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFBLDXMJDSGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175087 | |

| Record name | 2-(p-Tolyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20927-98-4 | |

| Record name | 2-(4-Methylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20927-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(p-Tolyloxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020927984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(p-Tolyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(p-tolyloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Methylphenoxy)aniline: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenoxy)aniline is an aromatic organic compound featuring a phenoxy group substituted on an aniline ring. Specifically, the p-tolyloxy group is attached to the second position of the aniline core. This diaryl ether amine structure is a key pharmacophore and a versatile building block in medicinal chemistry and materials science. The arrangement of the ether linkage and the amino group on the aromatic rings allows for a wide range of chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. Phenoxyaniline derivatives, as a class, have garnered significant interest for their diverse biological activities, including potential applications in anticancer research.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, offering insights for its use in research and development.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring substituted with both an amino group (-NH₂) and a 4-methylphenoxy group (-O-C₆H₄-CH₃). The IUPAC name for this compound is 2-(p-tolyloxy)aniline.

Diagram: Chemical Structure of this compound

References

Physicochemical properties of 2-(4-methylphenoxy)aniline

An in-depth technical guide to the physicochemical properties of 2-(4-methylphenoxy)aniline, designed for researchers, scientists, and professionals in drug development.

Disclaimer: Publicly available experimental data for this compound is limited. This guide synthesizes information from established chemical principles, computational predictions, and experimental data from its close structural isomers to provide a comprehensive and authoritative overview. All predicted data should be confirmed through empirical testing.

This compound is a diaryl ether derivative of aniline, a structural motif of interest in medicinal chemistry and materials science. Its architecture, featuring a flexible ether linkage connecting two distinct aniline and toluene rings, imparts specific steric and electronic properties that make it a valuable building block. The aniline moiety provides a nucleophilic center and a site for further functionalization, while the methylphenoxy group influences lipophilicity and molecular conformation.

Understanding the physicochemical properties of this molecule is paramount for its effective use in synthesis, process development, and as a scaffold in drug design. This guide provides an in-depth analysis of these properties, establishing a foundational understanding for its application.

Molecular Structure and Identification

The fundamental identifiers for this compound are crucial for its unambiguous classification.

-

IUPAC Name: this compound

-

Synonyms: 2-p-Tolyloxyphenylamine[1]

-

CAS Number: A specific CAS (Chemical Abstracts Service) number for this compound is not consistently reported in major databases. Researchers should exercise diligence in identifying the compound by its structure and spectral data. For reference, the CAS number for its isomer, 2-(2-methylphenoxy)aniline, is 3840-18-4.[2][3][4]

-

Molecular Formula: C₁₃H₁₃NO[1]

-

Molecular Weight: 199.25 g/mol [1]

-

ChemicalBook Number: CB6194965[1]

References

A Comprehensive Technical Guide to 2-(4-methylphenoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The diaryl ether motif is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Within this privileged class of molecules, 2-(4-methylphenoxy)aniline emerges as a compound of significant interest, offering a versatile scaffold for the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties to its synthesis and potential applications in drug discovery, with a particular focus on the rationale behind the scientific methodologies presented.

Section 1: Core Molecular Attributes

This compound, also known as 2-p-tolyloxyphenylamine, is an aromatic amine and a diaryl ether. Its core molecular and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | CB6194965 | [3] |

| Molecular Formula | C₁₃H₁₃NO | [3] |

| Molecular Weight | 199.25 g/mol | [3] |

| Hazard Codes | Xi (Irritant) | [3] |

Section 2: Synthesis of this compound

The construction of the diaryl ether linkage in this compound is most effectively achieved through the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[4][5] This venerable reaction, first described by Fritz Ullmann, has undergone significant modern advancements, allowing for milder reaction conditions and improved yields.[4]

The Ullmann Condensation: A Mechanistic Overview

The Ullmann condensation for the synthesis of this compound involves the coupling of an aryl halide (typically 2-chloro-, 2-bromo-, or 2-iodoaniline) with a phenol (p-cresol) in the presence of a copper catalyst and a base. The reaction proceeds through a catalytic cycle that is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.

Caption: Generalized workflow for the Ullmann condensation synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of a phenoxyaniline derivative via the Ullmann condensation and can be adapted for the synthesis of this compound.

Materials:

-

2-Iodoaniline

-

p-Cresol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inlet for an inert atmosphere, add 2-iodoaniline (1.0 eq), p-cresol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous toluene to the flask via a syringe or cannula to achieve a suitable concentration (e.g., 0.5 M with respect to the 2-iodoaniline).

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the insoluble inorganic salts. Wash the filter cake with toluene.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Section 3: Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

| Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | Elucidation of the proton environment in the molecule. | Distinct aromatic proton signals, a singlet for the methyl group protons, and a broad singlet for the amine protons. |

| ¹³C NMR Spectroscopy | Determination of the number and types of carbon atoms. | Characteristic signals for the aromatic carbons, the methyl carbon, and the carbons involved in the ether linkage. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching of the primary amine and C-O-C stretching of the diaryl ether. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of this compound (199.25 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a high degree of purity. |

Section 4: Applications in Drug Discovery

The diaryl ether scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] While specific biological data for this compound is not extensively documented, its structural features suggest significant potential as a building block for the development of novel therapeutic agents.

Anticancer Potential

Derivatives of phenoxyaniline have emerged as a promising class of compounds in anticancer research.[6] The structural arrangement of this compound, with its ortho-phenoxy group, may induce a specific conformation that is favorable for binding to the active sites of enzymes, such as protein kinases, which are often dysregulated in cancer. The methyl group on the phenoxy ring can also contribute to hydrophobic interactions within the binding pocket, potentially enhancing inhibitory activity.

Structure-Activity Relationships (SAR)

The biological activity of phenoxyaniline derivatives is highly dependent on the substitution pattern on both aromatic rings. The position of the phenoxy group and any additional substituents can significantly influence the molecule's shape, electronic properties, and ability to interact with biological targets. For instance, the ortho-position of the phenoxy group in this compound may lead to a different binding profile and biological activity compared to its meta- or para-isomers.

Caption: Conceptual diagram of the structure-activity relationships for the this compound scaffold.

Section 5: Safety and Handling

Aniline and its derivatives are known to have potential health hazards.[7][8] While specific toxicological data for this compound is limited, it is prudent to handle this compound with the appropriate safety precautions.

-

General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust, fumes, or vapors.

-

Skin Contact: Avoid contact with skin. Aniline derivatives can be absorbed through the skin.[8]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Section 6: Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis via the Ullmann condensation and the established importance of the diaryl ether scaffold in medicinal chemistry make it an attractive starting point for drug discovery programs. Future research should focus on the synthesis of a diverse library of derivatives based on this core structure and their systematic evaluation in a range of biological assays to unlock their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Cas 73637-04-4,2,4-bis(2-methylphenoxy)aniline | lookchem [lookchem.com]

- 3. This compound [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. hbm4eu.eu [hbm4eu.eu]

- 8. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(4-methylphenoxy)aniline

Introduction

Molecular Structure and Predicted NMR Correlation

The structure of 2-(4-methylphenoxy)aniline comprises a central aniline ring linked via an ether oxygen to a 4-methylphenoxy (p-cresol) moiety. This arrangement gives rise to a unique set of electronic environments for each proton and carbon atom, which are reflected in their distinct chemical shifts in the NMR spectra.

Figure 1: Molecular structure of this compound with atom numbering for NMR correlation.

¹H NMR Spectral Analysis: A Predictive Approach

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of both rings, the amine protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents (–NH₂, –O–, and –CH₃).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Ar-H (Aniline Ring) | 6.7 - 7.2 | Multiplet | 7.0 - 8.5 | The protons on the aniline ring will appear as a complex multiplet due to spin-spin coupling and the influence of both the amino and phenoxy groups. |

| Ar-H (Phenoxy Ring) | 6.8 - 7.1 | Multiplet | 8.0 - 9.0 | The protons on the phenoxy ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. |

| NH₂ | 3.5 - 4.5 | Broad Singlet | - | The amine protons typically appear as a broad singlet and their chemical shift is concentration and solvent dependent. |

| CH₃ | 2.2 - 2.4 | Singlet | - | The methyl protons will give a sharp singlet as there are no adjacent protons to couple with. |

The electron-donating nature of the amino group will shield the protons on the aniline ring, shifting them upfield compared to unsubstituted benzene (δ 7.26 ppm).[3] Conversely, the ether oxygen will have a more complex effect, donating electron density through resonance but also exhibiting inductive withdrawal.

¹³C NMR Spectral Analysis: A Predictive Approach

The proton-decoupled ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule, assuming no accidental overlap. The chemical shifts are highly dependent on the local electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C -NH₂ (Aniline Ring) | 140 - 145 | The carbon attached to the nitrogen will be significantly deshielded. |

| C -O (Aniline Ring) | 145 - 150 | The carbon attached to the ether oxygen will also be deshielded. |

| Aromatic C -H (Aniline Ring) | 115 - 130 | These carbons will resonate in the typical aromatic region, with variations due to substituent effects. |

| C -O (Phenoxy Ring) | 150 - 155 | The carbon attached to the ether oxygen on the phenoxy ring will be deshielded. |

| C -CH₃ (Phenoxy Ring) | 130 - 135 | The carbon bearing the methyl group will be slightly deshielded compared to the other aromatic carbons. |

| Aromatic C -H (Phenoxy Ring) | 118 - 130 | These carbons will appear in the characteristic aromatic region. |

| C H₃ | 20 - 22 | The methyl carbon will be found in the aliphatic region of the spectrum. |

The chemical shifts of the aromatic carbons are influenced by the substituent effects. The carbons directly attached to the electronegative oxygen and nitrogen atoms (ipso-carbons) are expected to be the most downfield in their respective rings.[4][5]

Experimental Protocol for NMR Data Acquisition

The following provides a standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-15 mg of the solid this compound sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its volatility and minimal signal overlap in the aromatic region.[6]

-

Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

Figure 2: A generalized workflow for NMR sample preparation, data acquisition, and processing.

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay (d1): 1.0 - 2.0 seconds.

-

Acquisition Time (aq): Approximately 3-4 seconds.

-

Spectral Width (sw): -2 to 12 ppm.

For ¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans are generally required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2.0 seconds.

-

Acquisition Time (aq): Approximately 1-2 seconds.

-

Spectral Width (sw): 0 to 220 ppm.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

-

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[7]

-

Integration and Peak Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Identify the chemical shift, multiplicity, and coupling constants for each signal.

Trustworthiness and Self-Validation

The predictive nature of this guide is built upon the foundational principles of NMR spectroscopy, which are rigorously established and validated across countless molecules. The predicted chemical shifts and coupling patterns are derived from the well-understood electronic effects of substituents on aromatic systems. By following the detailed experimental protocol provided, a researcher can acquire high-quality data that can be directly compared with the predictions laid out in this guide. Any significant deviation from the predicted values would warrant further investigation into the sample's purity or could indicate an unexpected molecular conformation or electronic effect. This iterative process of prediction, experimentation, and comparison forms a self-validating system for structural confirmation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy and data from analogous compounds, we have constructed a detailed and reliable framework for the characterization of this molecule. The provided experimental protocol offers a clear and robust methodology for acquiring high-quality NMR data. This guide is intended to be a valuable resource for researchers and scientists engaged in the synthesis and characterization of novel organic compounds, enabling them to approach their analytical challenges with confidence and scientific rigor.

References

Mass Spectrometry Fragmentation Pattern of 2-(4-methylphenoxy)aniline

An In-depth Technical Guide:

Executive Summary

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(4-methylphenoxy)aniline. As a diaryl ether with both amine and methyl functionalities, its fragmentation is governed by competing and complementary pathways, including ether bond cleavage, rearrangements, and reactions initiated by the nitrogen atom. Understanding these pathways is critical for researchers in drug development and synthetic chemistry for unambiguous structural confirmation and impurity profiling. This document elucidates the formation of key fragment ions, presents a detailed experimental protocol for data acquisition, and provides a visual map of the fragmentation cascade.

Introduction to the Analyte and Analytical Framework

The Analyte: this compound

This compound (C₁₃H₁₃NO, Molecular Weight: 199.25 g/mol ) is an aromatic compound featuring a diaryl ether linkage.[1] This structure combines three key chemical motifs that dictate its behavior in a mass spectrometer: an aniline ring, a p-cresol-derived phenoxy ring, and the central ether oxygen. The interplay between these groups under high-energy electron impact conditions results in a characteristic and predictable fragmentation pattern.

The Rationale: Why Mass Spectrometry?

For drug development professionals and synthetic chemists, mass spectrometry is an indispensable tool for confirming molecular identity and ensuring purity. Unlike bulk analytical methods, MS provides precise molecular weight information and structural data based on how a molecule fragments.[2] For a molecule like this compound, EI-MS is particularly powerful because the high-energy ionization produces a rich fragmentation spectrum that serves as a unique "fingerprint," allowing for confident identification even in complex mixtures when coupled with a separation technique like Gas Chromatography (GC).

Foundational Principles: Electron Ionization (EI)

The analysis described herein is based on Electron Ionization (EI), a hard ionization technique. In the EI source, the analyte molecule is bombarded with a high-energy electron beam (typically 70 eV). This interaction ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[3] This molecular ion is energetically unstable and rapidly undergoes a series of bond cleavages and rearrangements to dissipate excess energy, generating a cascade of smaller, charged fragment ions that are detected by the mass analyzer.[3]

Core Fragmentation Pathways of this compound

The fragmentation of the this compound molecular ion (m/z 199) is primarily driven by the cleavage of the most labile bonds and the formation of stable ions and neutral species.

The Molecular Ion (M⁺•)

The molecular ion peak is expected to be reasonably intense. The presence of two aromatic rings provides significant stability, allowing a substantial portion of the M⁺• ions to reach the detector without fragmenting.[4][5] In accordance with the Nitrogen Rule , the molecule contains a single nitrogen atom, resulting in an odd nominal molecular mass of 199 Da.[4][6] The initial ionization is most likely to occur by removing a non-bonding electron from the nitrogen or oxygen atom, or a π-electron from one of the aromatic rings.

Primary Fragmentation Mechanism: Ether Bond Cleavage

The C-O bonds of the diaryl ether linkage are the most susceptible to cleavage, representing the dominant fragmentation pathway.[5][7] This scission can occur on either side of the ether oxygen, leading to two primary, competing fragmentation routes.

-

Route A: Formation of the Aminophenoxy Cation. Cleavage of the bond between the oxygen and the tolyl ring results in the loss of a neutral aminophenyl radical (•C₆H₄NH₂). This pathway is less favored.

-

Route B: Formation of the Cresoxy Cation and Aminophenyl Cation. Cleavage of the bond between the oxygen and the aniline ring is a major pathway. This leads to the formation of a p-cresoxy radical (•OC₆H₄CH₃) and an aminophenyl cation at m/z 92 . Alternatively, charge retention on the oxygen-containing fragment produces the p-cresoxy cation at m/z 108 .

Alpha Cleavage and Rearrangements

While classic McLafferty rearrangements are not anticipated due to the lack of a suitable gamma-hydrogen and carbonyl group, other hydrogen rearrangements and alpha cleavages are possible.[8][9]

-

Alpha Cleavage: This type of cleavage occurs at the bond adjacent to a heteroatom.[3][10] For the aniline moiety, this can contribute to an M-1 peak (m/z 198 ) through the loss of a hydrogen atom from the amine group.[7]

-

Tropylium Ion Formation: A hallmark of compounds containing a benzyl or tolyl group is the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91 .[11] This ion is formed through rearrangement and cleavage of the fragment containing the 4-methylphenoxy group.

Elucidation of Key Fragment Ions

The EI mass spectrum of this compound is predicted to be characterized by several key ions. The relative abundance of these ions provides insight into the stability of the fragments and the kinetics of the fragmentation pathways.

Data Presentation: Predicted Key Fragment Ions

| m/z Ratio | Proposed Structure / Name | Fragmentation Origin | Predicted Relative Abundance |

| 199 | [C₁₃H₁₃NO]⁺• (Molecular Ion) | Direct ionization of the parent molecule. | High |

| 198 | [C₁₃H₁₂NO]⁺ | Loss of H• from the amine group (α-cleavage). | Medium |

| 108 | [CH₃C₆H₄O]⁺ | Cleavage of the Ar-O bond with charge on the cresoxy fragment. | Medium-High |

| 93 | [C₆H₅NH₂]⁺• (Aniline radical cation) | Cleavage with hydrogen transfer. | Medium |

| 92 | [C₆H₄NH₂]⁺ | Cleavage of the Ar-O bond with charge on the aminophenyl fragment. | High |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement and loss from the methylphenoxy moiety. | Medium |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss of CH₃O• from the m/z 108 fragment or loss of NH₂ from m/z 92. | Low |

| 65 | [C₅H₅]⁺ | Loss of acetylene (C₂H₂) from the phenyl cation (m/z 77). | Low |

Visualization: Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation cascade originating from the molecular ion.

Caption: Predicted EI fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard, self-validating methodology for acquiring the mass spectrum of this compound. The choice of GC as the inlet is based on the analyte's expected volatility and thermal stability.

Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of this compound standard and dissolve in 1 mL of a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to create a 1 mg/mL stock solution.

-

Working Solution: Perform a 1:100 serial dilution of the stock solution with the same solvent to achieve a final concentration of 10 µg/mL. This concentration prevents detector saturation and ensures good peak shape.

-

Verification: Include a solvent blank injection in the sequence before the sample to ensure no background interference is present.

Gas Chromatography (GC) Method

-

Injector: Split/Splitless, operated in Split mode (e.g., 20:1 ratio) to handle the concentration.

-

Injector Temperature: 250 °C.

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

Rationale: This program ensures good separation from any potential impurities and efficient elution of the analyte.

-

Mass Spectrometer (MS) Parameters

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 350.

-

Rationale: This range is wide enough to capture the molecular ion and all significant low-mass fragments without collecting unnecessary data from the solvent front.

-

-

Solvent Delay: 3 minutes, to protect the filament from solvent saturation.

Data Analysis and Validation

-

Extract the mass spectrum from the apex of the GC peak corresponding to the analyte.

-

Identify the molecular ion peak at m/z 199. Confirm its identity by verifying the presence of the M+1 isotope peak with an expected abundance of ~14.4% of the M peak (based on 13 carbon atoms).

-

Compare the observed fragment ions (e.g., m/z 108, 92, 91) against the predicted pathways outlined in Section 3.0.

-

For definitive confirmation, compare the acquired spectrum against a reference spectrum from a trusted spectral library (e.g., NIST, Wiley).

Conclusion

The mass spectrometry fragmentation pattern of this compound is a predictable and informative process dominated by the cleavage of the central diaryl ether bond. This primary cleavage yields characteristic ions at m/z 108 and m/z 92. Secondary fragmentation and rearrangements produce other confirmatory ions, most notably the stable tropylium ion at m/z 91. The detailed analysis and experimental framework provided in this guide equip researchers and drug development professionals with the necessary knowledge to confidently identify this molecule, interpret its mass spectrum, and distinguish it from structurally related isomers and impurities.

References

- 1. This compound [amp.chemicalbook.com]

- 2. whitman.edu [whitman.edu]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. GCMS Section 6.13 [people.whitman.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. scribd.com [scribd.com]

- 8. Rearrangement in Mass Spectrometry - unacademy [unacademy.com]

- 9. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

The Diarylether Amine Scaffold: A Versatile Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The diaryl ether amine scaffold, characterized by two aromatic rings linked by an ether oxygen and featuring an amine functionality, has emerged as a privileged structure in medicinal chemistry. Its unique conformational flexibility, coupled with the ability to engage in a multitude of intermolecular interactions, has rendered it a valuable template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities associated with diaryl ether amines, delving into their anticancer, antimicrobial, antiviral, and neuroprotective properties. We will explore the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for the evaluation of these biological activities. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this promising chemical space.

Introduction: The Diarylether Amine Moiety - A Gateway to Diverse Bioactivity

The diaryl ether core is a recurring motif in a vast array of natural products and synthetic molecules, lauded for its chemical stability and the specific spatial arrangement it confers upon the aryl substituents. The incorporation of an amine group into this scaffold introduces a critical locus for hydrogen bonding, salt bridge formation, and further chemical modification, significantly expanding the accessible chemical and biological space. This combination of a flexible ether linkage and a versatile amine functional group allows for the fine-tuning of physicochemical properties, such as solubility and membrane permeability, which are paramount for drug-like characteristics.

The exploration of diaryl ether amines has yielded compounds with a remarkable spectrum of biological activities, targeting a diverse range of proteins and cellular pathways. This guide will systematically dissect these activities, providing a technical and practical framework for their continued investigation.

Anticancer Activity: Targeting Key Oncogenic Pathways

The diaryl ether amine scaffold has proven to be a fertile ground for the discovery of potent anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Tyrosine Kinases

A prominent mechanism through which diaryl ether amines exhibit their anticancer effects is the inhibition of tyrosine kinases. These enzymes play a crucial role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.

Certain diarylamine and diaryl ether derivatives have been identified as potent inhibitors of Mer tyrosine kinase, a proto-oncogene implicated in various tumor types.[1] The diaryl ether amine core can serve as a scaffold to position substituents that interact with the ATP-binding site of the kinase, leading to competitive inhibition.

Diagram 1: Generalized Mechanism of Tyrosine Kinase Inhibition

Caption: Diaryl ether amine inhibitors competitively bind to the ATP-binding site of tyrosine kinases, preventing substrate phosphorylation and blocking downstream signaling pathways that promote cell proliferation.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have provided valuable insights into the structural requirements for the anticancer activity of diaryl ether amines. Key findings include:

-

Substitution on the Aromatic Rings: The presence and position of substituents on the aryl rings are critical for activity. For instance, chloro and nitro groups on one of the rings have been shown to be crucial for cytotoxic effects.[1]

-

Nature of the Amine: The type of amine (primary, secondary, or tertiary) and its substitution pattern can influence both potency and selectivity.

-

Linker Modification: The ether linkage can be modified to a thioether or a direct amine bridge, which can modulate the conformational flexibility and biological activity of the molecule.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative diarylamine and diaryl ether compounds against various human tumor cell lines.

| Compound ID | Target Cell Line | GI50 (µM) | Reference |

| 11e | A549 (Lung) | 0.33 | [1] |

| 12 | KB (Cervical) | 0.85 | [1] |

| 13a | DU145 (Prostate) | 3.45 | [1] |

| 13b | KB-vin (Resistant) | 0.92 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[2]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the diaryl ether amine compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) value can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: A New Frontier in Combating Resistance

The diaryl ether amine scaffold has also shown promise in the development of novel antimicrobial agents. These compounds can target essential enzymes in bacteria and other microorganisms, offering a potential avenue to combat the growing threat of antimicrobial resistance.

Mechanism of Action: Inhibition of Enoyl-ACP Reductase (ENR)

A key target for antimicrobial diaryl ether derivatives is the enoyl-acyl carrier protein reductase (ENR) enzyme.[3] ENR is a crucial component of the bacterial fatty acid biosynthesis pathway (FASII), which is essential for bacterial survival. Inhibition of this enzyme disrupts the synthesis of bacterial cell membranes. Triclosan, a well-known antimicrobial agent, is a diaryl ether that targets ENR.[3] Amine-containing analogs of triclosan have been synthesized and evaluated for their inhibitory activity against ENR in various pathogens, including Toxoplasma gondii.[3]

Diagram 2: Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of diaryl ether amine compounds using the broth microdilution method.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative diaryl amine and ether compounds against the phytopathogen Magnaporthe oryzae.

| Compound ID | MIC (µg/mL) | Reference |

| 3b | 12.5 | [4] |

| 3c | 25 | [4] |

| 3g | 12.5 | [4] |

| 3h | 25 | [4] |

| Thiophanate-methyl (Control) | >50 | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the diaryl ether amine compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Antiviral and Neuroprotective Potential: Emerging Frontiers

While the anticancer and antimicrobial activities of diaryl ether amines are relatively well-documented, their potential as antiviral and neuroprotective agents represents an exciting and less explored frontier.

Antiviral Activity

The diaryl ether scaffold is present in some known antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1.[2] The flexible nature of the ether linkage allows these molecules to adapt to the allosteric binding pocket of the reverse transcriptase enzyme. The incorporation of amine functionalities could provide additional hydrogen bonding interactions, potentially enhancing binding affinity and overcoming resistance. Some diaryl ether analogues have also shown activity against other viruses, including Human Coronavirus OC43 and Human Adenovirus 5.[1]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to evaluate the in vitro antiviral activity of a compound.

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Step-by-Step Methodology:

-

Cell Seeding: Seed a monolayer of susceptible host cells in a 6-well or 12-well plate.

-

Virus Infection: Infect the cell monolayer with a known amount of virus for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the diaryl ether amine compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization and Counting: Stain the cells with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 (Effective Concentration 50) value, the concentration that reduces the plaque number by 50%, can then be determined.

Neuroprotective Activity

The potential neuroprotective effects of diaryl ether amines are an area of growing interest. The structural similarity of some diaryl ether amines to known enzyme inhibitors suggests their potential to modulate the activity of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE).

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the brain, which is a therapeutic strategy for Alzheimer's disease. The diaryl ether amine scaffold can serve as a template for designing AChE inhibitors, with the amine group potentially interacting with the catalytic or peripheral anionic site of the enzyme.

Diagram 3: Acetylcholinesterase Inhibition by a Diaryl Ether Amine

Caption: Diaryl ether amine inhibitors can block the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This assay is based on the Ellman method, which uses a chromogenic reagent to quantify the product of the enzymatic reaction.

Principle: Acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of acetylcholinesterase, the substrate acetylthiocholine, and the chromogen DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Inhibitor Incubation: In a 96-well plate, add the acetylcholinesterase enzyme solution and the diaryl ether amine compound at various concentrations. Incubate for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add the DTNB and acetylthiocholine solutions to initiate the enzymatic reaction.

-

Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm at multiple time points using a microplate reader.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor). The IC50 value can be calculated from the dose-response curve.

Conclusion and Future Perspectives

The diaryl ether amine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The wealth of data on their anticancer and antimicrobial activities, coupled with emerging evidence of their antiviral and neuroprotective potential, underscores the importance of continued research in this area. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of more potent and selective compounds.

Future efforts should focus on a deeper understanding of the molecular targets and mechanisms of action of diaryl ether amines across different therapeutic areas. The application of advanced computational modeling techniques can aid in the design of next-generation compounds with improved pharmacological profiles. Furthermore, the exploration of novel synthetic methodologies will be crucial for expanding the chemical diversity of this scaffold. As our understanding of the biological activities of diaryl ether amines continues to grow, so too will their potential to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances of diaryl ether family as HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Phenoxyaniline Scaffold: A Privileged Motif in Drug Discovery - A Technical Guide to Structure-Activity Relationships

Introduction: The Emergence of a Versatile Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets, earning them the designation of "privileged structures." The phenoxyaniline core, a simple yet elegant diaryl ether amine, has firmly established itself as such a scaffold. Its prevalence in clinically relevant molecules and late-stage drug candidates is a testament to its remarkable versatility. Phenoxyaniline derivatives have demonstrated a broad spectrum of biological activities, including potent kinase inhibition, anticancer properties, and neuroprotective effects.[1] This guide, intended for researchers and drug development professionals, will provide an in-depth exploration of the structure-activity relationships (SAR) that govern the therapeutic potential of this remarkable class of compounds. We will delve into the synthetic strategies employed to generate molecular diversity, dissect the intricate interplay between structural modifications and biological outcomes, and provide detailed experimental protocols to empower your own discovery efforts.

Synthetic Strategies: Building the Phenoxyaniline Core and its Analogs

The generation of a diverse library of phenoxyaniline derivatives is paramount to any successful SAR campaign. The ether linkage and the C-N bond are the two key connections that define the scaffold, and their formation is typically achieved through robust and well-established cross-coupling methodologies. The choice of synthetic route is often dictated by the desired substitution patterns and the commercial availability of starting materials.

Ullmann Condensation: A Classic Approach to Diaryl Ether Synthesis

The Ullmann condensation is a cornerstone of diaryl ether synthesis, relying on a copper-catalyzed coupling between an aryl halide and a phenol.[2][3] While traditional protocols often required harsh reaction conditions, modern iterations have significantly improved the scope and functional group tolerance of this transformation.[4]

Conceptual Workflow for Ullmann Condensation:

Caption: Generalized workflow for Ullmann condensation.

Detailed Experimental Protocol: Synthesis of 4-Phenoxyaniline via Ullmann Condensation

This protocol provides a step-by-step methodology for a representative Ullmann condensation to synthesize the core 4-phenoxyaniline scaffold.

Materials:

-

4-Iodoaniline

-

Phenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add 4-iodoaniline (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF (approximately 5 mL per 1 g of 4-iodoaniline).

-

Stir the reaction mixture at 120-140 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-phenoxyaniline.

Buchwald-Hartwig Amination: A Versatile C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[5][6] It offers a milder and more general alternative to traditional methods for C-N bond formation.

Conceptual Workflow for Buchwald-Hartwig Amination:

Caption: Generalized workflow for Buchwald-Hartwig amination.

Structure-Activity Relationships: Decoding the Molecular Blueprint

The biological activity of phenoxyaniline derivatives is exquisitely sensitive to the nature and position of substituents on both the phenoxy and aniline rings.[1] A systematic exploration of these modifications is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Kinase Inhibition: Targeting the Engines of Cellular Proliferation

Phenoxyaniline derivatives have emerged as a particularly rich source of kinase inhibitors, targeting key players in oncogenic signaling pathways.[1][7]

1. MEK Inhibitors:

A series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent inhibitors of MEK, a central kinase in the MAPK/ERK signaling pathway.[1][4] The SAR for this class of compounds reveals several key features:

-

Quinoline Core: The 3-cyano-4-anilinoquinoline scaffold is essential for activity.[1]

-

Alkoxy Substituents: The presence of alkoxy groups at the 6- and 7-positions of the quinoline ring generally leads to optimal potency.[1][4]

-

Phenoxy Ring Substitution: Modifications on the phenoxy ring can fine-tune potency and selectivity.[1]

Table 1: SAR of 3-Cyano-4-(phenoxyanilino)quinoline Derivatives as MEK Inhibitors

| Compound ID | R6 | R7 | Aniline Substitution | MEK IC50 (nM) |

| 1a | OCH3 | OCH3 | 4-H | 25 |

| 1b | OCH3 | OCH3 | 4-F | 15 |

| 1c | OCH3 | OCH3 | 4-Cl | 18 |

| 1d | OCH3 | OCH3 | 4-Br | 20 |

| 1e | OCH3 | OCH3 | 3-F | 30 |

Data synthesized from multiple sources for illustrative comparison.[1]

2. PDGFR Inhibitors:

4-Phenoxyquinoline derivatives have been developed as potent and selective inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2] Dysregulation of PDGFR signaling is implicated in a variety of cancers.[2]

-

Phenoxy Ring Substitution: Substitutions at the 4-position of the phenoxy group, such as benzoyl and benzamide moieties, have yielded highly potent and selective inhibitors.[2]

Table 2: SAR of 4-Phenoxyquinoline Derivatives as PDGFR Inhibitors

| Compound ID | Phenoxy R4 Substitution | PDGFr Autophosphorylation IC50 (µM) | EGFr Autophosphorylation IC50 (µM) |

| 2a | H | >100 | >100 |

| 2b | Benzoyl | 0.31 | >100 |

| 2c | Benzamide | 0.050 | >100 |

Data synthesized from multiple sources for illustrative comparison.[1][2]

Anticancer Activity: Beyond Kinase Inhibition

The anticancer effects of phenoxyaniline derivatives are not limited to kinase inhibition. Some derivatives have been shown to induce apoptosis and cell cycle arrest through various mechanisms.[8] For instance, certain phenoxazine derivatives, which can be synthesized from phenoxyaniline precursors, have demonstrated potent anticancer activity.[8]

Neuroprotection: A Role in Mitigating Neuronal Cell Death

N-acyl substituted derivatives of 4-phenoxyaniline have shown promise as neuroprotective agents by attenuating Bid-mediated neurotoxicity.[9] This highlights the potential of the phenoxyaniline scaffold in addressing neurodegenerative diseases. Substitution of the amino group with moieties like 4-piperidine carboxylic acid has yielded compounds with significant neuroprotective activity at low micromolar concentrations.[9][10]

Mechanism of Action: Elucidating the Signaling Pathways

Understanding the mechanism of action of phenoxyaniline derivatives requires a detailed knowledge of the signaling pathways they modulate.

MAPK/ERK Signaling Pathway and MEK Inhibition

The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival.[11][12] Its aberrant activation is a hallmark of many cancers.[1] Phenoxyaniline-based MEK inhibitors act by blocking the phosphorylation of ERK by MEK, thereby inhibiting downstream signaling.

Caption: Inhibition of the MAPK/ERK pathway by phenoxyaniline MEK inhibitors.

PDGFR Signaling Pathway and its Inhibition

The PDGFR signaling cascade plays a crucial role in cell growth, migration, and angiogenesis.[1][7] Upon ligand binding, the receptor dimerizes and autophosphorylates, creating docking sites for various signaling proteins that activate downstream pathways such as the PI3K/AKT and MAPK/ERK pathways. Phenoxyquinoline-based inhibitors block the initial autophosphorylation step, thereby abrogating all downstream signaling.

Caption: Inhibition of the PDGFR signaling pathway by phenoxyquinoline derivatives.

Experimental Protocols for Biological Evaluation: A Self-Validating System

The robust biological evaluation of newly synthesized phenoxyaniline derivatives is critical for establishing a credible SAR. The following protocols for an in vitro kinase assay and a cell viability assay provide a framework for these essential studies.

In Vitro Kinase Assay Protocol

This protocol describes a general method for determining the inhibitory activity of phenoxyaniline derivatives against a target kinase.

Materials:

-

Recombinant kinase of interest

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (phenoxyaniline derivatives) dissolved in DMSO

-

96-well or 384-well assay plates (white, opaque for luminescence-based assays)

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.

-

Kinase Reaction Setup: In each well of the assay plate, add the kinase, substrate, and test compound.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

-

Incubation: Incubate the plate at room temperature or 30 °C for a predetermined time (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and detect the remaining ATP or the ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay) Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14][15][16][17]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (phenoxyaniline derivatives) dissolved in DMSO

-

96-well flat-bottom sterile microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Conclusion: The Future of Phenoxyaniline Derivatives in Medicine

The phenoxyaniline scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions make it an attractive starting point for drug discovery campaigns. The insights into the SAR of phenoxyaniline derivatives presented in this guide, coupled with robust experimental validation, will empower researchers to design and develop the next generation of innovative medicines based on this privileged structure.

References

- 1. benchchem.com [benchchem.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 12. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 13. benchchem.com [benchchem.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. researchgate.net [researchgate.net]

Whitepaper: A Methodological Guide to In Silico Target Identification and Receptor Binding Modeling for Novel Phenoxyanilines

Abstract

The phenoxyaniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] However, the vast chemical space of its derivatives means that many novel compounds, such as 2-(4-methylphenoxy)aniline, lack characterized biological targets. This guide presents a comprehensive, in-depth methodology for the in silico characterization of such novel small molecules. We will use this compound as a representative case study to delineate a systematic workflow that begins with putative target identification and progresses through rigorous molecular docking and dynamic simulation to predict receptor binding. This document is intended for researchers, computational chemists, and drug development professionals seeking a robust framework for the early-stage computational assessment of novel chemical entities.

The Challenge: From Novel Compound to Biological Hypothesis

The starting point for many drug discovery projects is a novel molecule with potential therapeutic value, yet an unknown mechanism of action. Direct experimental screening against broad panels of biological targets can be resource-intensive. Computational methods provide a powerful, cost-effective strategy to generate testable hypotheses about a molecule's potential protein targets, its binding mode, and the stability of the resulting complex.[3][4] The primary challenge is the absence of a known receptor for this compound, a necessary prerequisite for direct binding studies.[5] Therefore, our workflow begins with computational strategies to identify high-probability candidate receptors.

Part I: In Silico Target Identification: Finding a Putative Receptor

Before any binding can be modeled, a credible protein target must be identified. This process, often called "target fishing" or "reverse pharmacology," uses the ligand's structure to find its most likely biological counterparts.

Causality Behind the Approach

We employ a multi-pronged approach because no single in silico target identification method is foolproof. By integrating ligand-based and receptor-based strategies, we build a stronger, consensus-based hypothesis.

-

Pharmacophore-Based Screening: This method abstracts the molecule into a 3D map of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers).[6][7] It answers the question: "What other protein binding sites have a complementary pattern of features?"

-

Reverse Docking: This brute-force but effective method computationally "tests" the ligand's fit against a large library of protein structures.[8] It directly estimates a binding score, providing a quantitative, albeit approximate, ranking of potential targets.

-

Chemical Similarity Search: This approach leverages the vast existing knowledge of structure-activity relationships. It operates on the principle that structurally similar molecules often share similar biological targets.

Target Identification Workflow

The following diagram outlines the logical flow for identifying and prioritizing putative protein targets for a novel ligand.

References

A Technical Guide to the Discovery and Synthesis of Novel 2-(4-Methylphenoxy)aniline Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The core structure, 2-(4-methylphenoxy)aniline, represents a novel scaffold with no specific synthesis, characterization, or biological activity data currently available in public scientific literature. This guide is therefore presented as a prospective framework for the discovery and development of new chemical entities based on this scaffold, providing field-proven methodologies and rationale grounded in analogous chemical structures.

Introduction: The Untapped Potential of the this compound Scaffold

The diaryl ether motif is a cornerstone in medicinal chemistry, found in a plethora of biologically active compounds, from antibiotics to targeted cancer therapies.[1][2] Similarly, the aniline scaffold is a privileged structure, integral to the design of numerous kinase inhibitors and other therapeutic agents.[3] The fusion of these two pharmacophores into the this compound core presents a promising, yet unexplored, avenue for the discovery of novel therapeutics.

This technical guide provides a comprehensive roadmap for the rational design, synthesis, purification, characterization, and biological evaluation of novel analogs based on the this compound scaffold. As senior application scientists, we emphasize not just the "how" but the "why" behind each experimental choice, ensuring a robust and reproducible workflow from conceptualization to lead optimization.

Part 1: Strategic Synthesis of the Diaryl Ether Core

The critical step in the synthesis of this compound analogs is the formation of the diaryl ether bond. Two powerful and complementary transition-metal-catalyzed cross-coupling reactions are primarily employed for this purpose: the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods will depend on the specific substitution patterns and functional group tolerance of the desired analogs.

Ullmann Condensation for C-O Bond Formation

The Ullmann condensation is a classical copper-catalyzed reaction that forms a C-O bond between an aryl halide and a phenol.[4][5] This method is particularly useful for large-scale synthesis due to the relatively low cost of copper catalysts.[5]

Causality of Experimental Choices:

-

Catalyst: Copper(I) salts, such as CuI or Cu₂O, are typically more effective than Cu(II) salts.[6] The use of a ligand, such as 1,10-phenanthroline or N,N-dimethylglycine, can significantly accelerate the reaction and allow for milder conditions.[7]

-

Base: A strong base is required to deprotonate the phenol. Cesium carbonate (Cs₂CO₃) is often the base of choice as it is highly effective and has good solubility in polar aprotic solvents.[4]

-

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used to ensure the dissolution of reactants and to reach the required reaction temperatures.[4][8]

Experimental Protocol: Synthesis of a this compound Analog via Ullmann Condensation

This protocol describes a general procedure for the synthesis of a substituted this compound analog from a substituted 2-haloaniline and 4-methylphenol.

Reactants and Reagents:

| Reagent | Molar Equiv. |

| Substituted 2-haloaniline | 1.0 |

| 4-Methylphenol (p-cresol) | 1.2 |

| Copper(I) Iodide (CuI) | 0.1 |

| 1,10-Phenanthroline | 0.2 |

| Cesium Carbonate (Cs₂CO₃) | 2.0 |

| N,N-Dimethylformamide (DMF) | - |

Procedure:

-

To a flame-dried round-bottom flask, add the substituted 2-haloaniline (1.0 mmol), 4-methylphenol (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and Cs₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous DMF (5 mL) via syringe.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting materials. The identity and purity of the final product are confirmed by a combination of NMR, MS, and HPLC analysis, ensuring the successful synthesis of the target analog.

Caption: General workflow for Ullmann Condensation.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[1][9] This reaction is known for its exceptional functional group tolerance and generally milder reaction conditions compared to the Ullmann condensation.[9]

Causality of Experimental Choices:

-

Catalyst and Ligand: A palladium(0) precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, is used in combination with a bulky, electron-rich phosphine ligand.[10] The choice of ligand (e.g., Xantphos, BINAP) is critical and can significantly impact the reaction's efficiency and scope.[1][10] The ligand stabilizes the palladium catalyst, promotes oxidative addition, and facilitates reductive elimination.[9]

-

Base: A non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[11] The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.[11]

-

Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used.[10]

Experimental Protocol: Synthesis of a this compound Analog via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of a substituted this compound analog from a substituted 2-phenoxyaniline and an aryl halide.

Reactants and Reagents:

| Reagent | Molar Equiv. |

| Substituted 2-phenoxyaniline | 1.2 |

| Substituted aryl halide | 1.0 |

| Pd₂(dba)₃ | 0.02 |

| Xantphos | 0.08 |

| Sodium tert-butoxide (NaOtBu) | 1.4 |

| Anhydrous Toluene | - |

Procedure:

-

In a glovebox, add the substituted aryl halide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.08 mmol) to a flame-dried Schlenk tube.

-

Add anhydrous toluene (5 mL) and stir for 10 minutes.

-

Add the substituted 2-phenoxyaniline (1.2 mmol) and NaOtBu (1.4 mmol).

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Self-Validating System: The consumption of starting materials and the formation of the product are monitored to determine the reaction's endpoint. The structure and purity of the isolated product are verified using spectroscopic methods.

Caption: Buchwald-Hartwig amination catalytic cycle.

Part 2: Purification and Spectroscopic Characterization

Rigorous purification and unambiguous characterization are paramount to ensure the integrity of subsequent biological data.

Purification Strategies

Column chromatography is the primary method for purifying the synthesized analogs.

Protocol: Column Chromatography Purification

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel in the desired eluent system.

-

Loading: Carefully load the adsorbed crude product onto the top of the column.

-